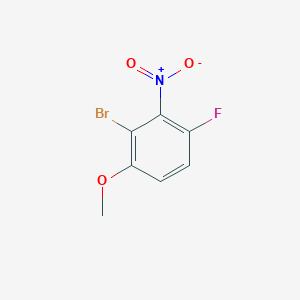

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides are often used as scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors in the body. The specific structure of this compound suggests potential interactions with biological targets, possibly leading to therapeutic effects.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of suitable amines with benzenesulfonyl chloride in the presence of a base. For example, a study on the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine involved the reaction with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate solution . Although the exact synthesis of "N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as single-crystal X-ray diffraction . These techniques allow for the determination of the compound's molecular geometry, functional groups, and tautomeric forms, which are crucial for understanding its chemical behavior and interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions. For instance, the aminohalogenation reaction was used to synthesize a novel benzenesulfonamide compound . Additionally, the interaction between silver(I) catalysts and N-fluorobenzenesulfonimide was studied, which could be relevant for the catalysis of reactions involving benzenesulfonamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of a fluorine atom can significantly affect the potency and selectivity of these compounds as enzyme inhibitors . The crystal structure analysis can provide insights into the compound's stability and potential for forming solid-state materials .

Case Studies

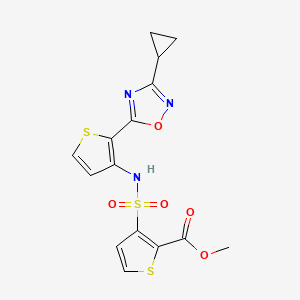

Several studies have demonstrated the biological relevance of benzenesulfonamide derivatives. For instance, certain derivatives have shown inhibitory activity against cyclooxygenase enzymes, with potential applications in treating conditions like rheumatoid arthritis and acute pain . Another study reported the synthesis of sulfonamides with inhibitory effects on acetylcholinesterase, suggesting potential therapeutic agents for Alzheimer’s disease . Additionally, novel benzenesulfonamide derivatives have been evaluated for their carbonic anhydrase inhibitory activity and anticancer properties, with some compounds inducing apoptotic pathways in cancer cells .

科学的研究の応用

Antimicrobial and Anticancer Activity

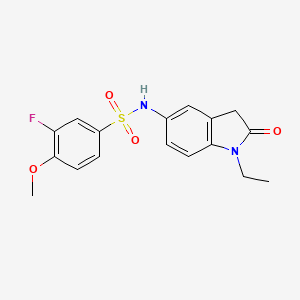

A study on a series of N-substituted benzenesulfonamide derivatives, including similar compounds, evaluated their in vitro antimicrobial and anticancer activities. Some compounds were found to be effective against both microbial strains and cancer cell lines, highlighting the potential of these derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2014).

Enantioselective Fluorination

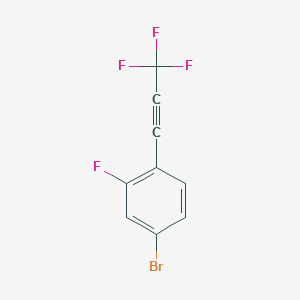

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), a compound related to the topic, was used as an electrophilic fluorinating agent, showing improvements in the enantioselectivity of products. This application is crucial for synthesizing enantioselective compounds, which are significant in pharmaceutical development (Yasui et al., 2011).

COX-2 Inhibition for Therapeutic Applications

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally similar to the query chemical, focused on inhibiting cyclooxygenase-2 (COX-2) for potential therapeutic applications. The introduction of a fluorine atom in these compounds increased their selectivity for COX-2, indicating potential for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Corrosion Inhibition

A study involving quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. This research is relevant for understanding how similar compounds can be used to prevent corrosion, a significant concern in various industries (Kaya et al., 2016).

特性

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c1-3-20-15-6-4-12(8-11(15)9-17(20)21)19-25(22,23)13-5-7-16(24-2)14(18)10-13/h4-8,10,19H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOYMOYRAWOTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxoindolin-5-yl)-3-fluoro-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)

![N-[2-[(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2514790.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)